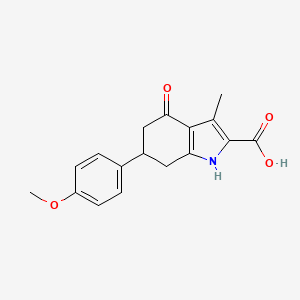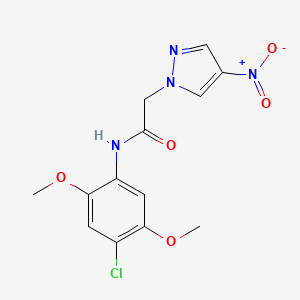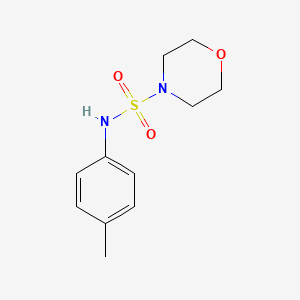![molecular formula C17H18INO3 B4213507 N-[1-(3,4-dimethoxyphenyl)ethyl]-2-iodobenzamide](/img/structure/B4213507.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-iodobenzamide
Vue d'ensemble
Description
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to an ethyl chain, which is further connected to a 2-iodobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-2-iodobenzamide typically involves the reaction of 3,4-dimethoxyphenethylamine with 2-iodobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to form amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a palladium catalyst.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of N-[1-(3,4-dimethoxyphenyl)ethyl]-2-aminobenzamide or N-[1-(3,4-dimethoxyphenyl)ethyl]-2-thiobenzamide.
Oxidation Reactions: Formation of quinones.
Reduction Reactions: Formation of corresponding amines or alcohols.
Applications De Recherche Scientifique
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds.
Organic Synthesis: It serves as an intermediate in the preparation of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar structure but lacks the benzamide moiety.
N-[1-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide: Similar structure with additional methoxy groups on the benzamide ring.
3,4-Dimethoxypropiophenone: Similar phenyl ring substitution but different functional groups.
Uniqueness
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-iodobenzamide is unique due to the presence of the iodine atom, which allows for specific substitution reactions and the formation of diverse derivatives. This makes it a valuable compound in synthetic chemistry and medicinal research.
Propriétés
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO3/c1-11(12-8-9-15(21-2)16(10-12)22-3)19-17(20)13-6-4-5-7-14(13)18/h4-11H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOXZVJCDGJZKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B4213433.png)

![N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE](/img/structure/B4213447.png)
![3,4-dihydroisoquinolin-2(1H)-yl[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B4213449.png)
![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4213455.png)
![7-Phenyl-1-(prop-2-EN-1-YL)-2-sulfanylidene-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-D][1,3]diazin-4-one](/img/structure/B4213463.png)
![N-[5-chloro-2-(2-methoxyethoxy)phenyl]-3-nitrobenzamide](/img/structure/B4213466.png)

![1-(2,3-Dihydroindol-1-yl)-2-[2-methoxy-4-[[2-(1-methyltetrazol-5-yl)sulfanylethylamino]methyl]phenoxy]ethanone;hydrochloride](/img/structure/B4213476.png)
![2-[(4-chlorophenyl)thio]-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4213487.png)

![N-(2-hydroxy-4-nitrophenyl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4213503.png)

![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B4213519.png)
